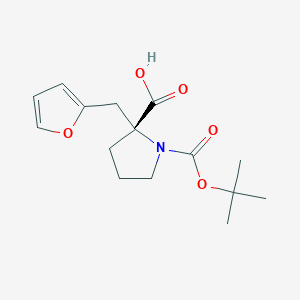

Boc-(R)-alpha-(2-furanylmethyl)-proline

Description

BenchChem offers high-quality Boc-(R)-alpha-(2-furanylmethyl)-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-alpha-(2-furanylmethyl)-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANFHNJFIHFCFK-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(R)-alpha-(2-furanylmethyl)-proline: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Boc-(R)-alpha-(2-furanylmethyl)-proline, a highly functionalized, non-canonical amino acid derivative. As the demand for greater structural diversity and conformational control in peptide-based therapeutics and small molecules grows, building blocks like this have become indispensable. We will delve into its unique chemical architecture, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and its strategic applications in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced amino acid analogues to overcome challenges in modern pharmaceutical design.

Introduction: The Imperative for Conformational Constraint in Drug Design

The therapeutic landscape is increasingly populated by molecules whose efficacy is dictated by a precise three-dimensional structure. Proline analogues are versatile building blocks that facilitate the modular construction of such molecules, with over 15 drugs containing these structures approved by the FDA in the last 15 years alone.[1] Quaternary α-amino acids, in particular, offer a powerful tool for medicinal chemists by introducing rigid conformational constraints into a peptide backbone or small molecule scaffold.[2] This rigidity can pre-organize a molecule into its bioactive conformation, enhance metabolic stability by shielding peptide bonds from enzymatic degradation, and improve receptor binding affinity and selectivity.

Boc-(R)-alpha-(2-furanylmethyl)-proline emerges as a building block of significant interest, distinguished by three key features:

-

A Quaternary α-Carbon: Instilling a high degree of conformational restriction.

-

A Heterocyclic Furan Moiety: Providing unique steric and electronic properties and serving as a versatile handle for further chemical modification.[3]

-

The Boc-Protecting Group: Ensuring its seamless integration into well-established synthetic workflows, particularly Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][4]

This guide will explore the technical nuances of this compound, providing the foundational knowledge required for its effective application.

Chemical Structure and Stereochemical Integrity

The structure of Boc-(R)-alpha-(2-furanylmethyl)-proline is the source of its utility. A thorough understanding of each component is critical for its strategic deployment in a synthetic campaign.

-

IUPAC Name: (2R)-1-(tert-butoxycarbonyl)-2-(2-furylmethyl)-2-pyrrolidinecarboxylic acid.[5][6][7]

-

Core Scaffold: The molecule is built upon a proline ring, a five-membered cyclic secondary amine.

-

Stereochemistry: The designation "(R)" refers to the stereochemical configuration at the α-carbon (C2 of the pyrrolidine ring). This specific chirality is crucial for designing stereospecific interactions with biological targets.

-

Quaternary α-Carbon: The α-carbon is fully substituted with the carboxyl group, the furanylmethyl group, and is part of the pyrrolidine ring. This sterically hindered center locks the local backbone conformation, preventing the free rotation typically observed around φ (phi) and ψ (psi) dihedral angles in linear peptides.

-

The Furanylmethyl Group: This substituent is not merely a passive steric element. The furan ring is an aromatic heterocycle with a distinct electronic profile. It can participate in π-stacking interactions with aromatic residues in a protein binding pocket and presents a reactive diene system for cycloaddition reactions, offering a gateway for complex scaffold diversification.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis.[4] Its primary role is to mask the reactivity of the proline nitrogen. It is exceptionally stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet can be cleanly and selectively removed under acidic conditions (typically with trifluoroacetic acid, TFA), liberating the secondary amine for subsequent coupling reactions.[3][4] This orthogonal stability is the key to its utility in multi-step syntheses.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of Boc-(R)-alpha-(2-furanylmethyl)-proline is essential for its proper handling, storage, and application in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 959582-72-0 | [3][5][8] |

| Molecular Formula | C₁₅H₂₁NO₅ | [3][7] |

| Molecular Weight | 295.33 g/mol | [3][7] |

| Appearance | Semi-solid | [3] |

| Melting Point | 134 - 140 °C (literature) | [3] |

| Purity | ≥99% (by HPLC) | [3] |

| Optical Rotation | [α]²⁵/D = +107 ± 2° (c=1 in EtOH) | [3] |

| Predicted Boiling Point | 422.6 ± 35.0 °C | [7][9] |

| Predicted Density | 1.237 ± 0.06 g/cm³ | [7][9] |

| Predicted pKa | 3.93 ± 0.20 | [7][9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][5] |

Solubility Profile

While specific solubility data is not extensively published, based on the properties of the closely related N-Boc-L-proline, a reliable solubility profile can be inferred. The compound is expected to be readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and chlorinated solvents like dichloromethane (DCM).[10] It is expected to be sparingly soluble in aqueous buffers and non-polar solvents like hexanes.[10] For applications requiring aqueous conditions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO before dilution with the aqueous medium.[10]

Spectroscopic Characterization (¹H NMR)

A proton NMR spectrum would be expected to show characteristic signals: a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a complex multiplet pattern for the diastereotopic protons of the pyrrolidine ring, and distinct signals in the aromatic region (typically 6.0-7.5 ppm) for the protons on the furan ring. The presence of rotamers due to hindered rotation around the N-Boc amide bond may lead to a doubling of some peaks, a common feature for N-acylated proline derivatives.

Synthesis and Purification: A Proposed Methodology

The synthesis of α,α-disubstituted proline derivatives requires careful control of stereochemistry. A robust and reliable method for preparing Boc-(R)-alpha-(2-furanylmethyl)-proline is through the stereoselective alkylation of a chiral enolate derived from a commercially available starting material.

Causality Behind Experimental Choices (Expertise & Experience)

The chosen strategy relies on a foundational principle of asymmetric synthesis: substrate control. We begin with an enantiomerically pure starting material, N-Boc-(R)-proline methyl ester, and leverage its inherent chirality to direct the stereochemical outcome of the alkylation step. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is critical. This ensures the rapid and quantitative formation of the kinetic enolate, preventing equilibration to the more stable thermodynamic enolate and minimizing the risk of racemization at the α-carbon. The electrophile, 2-(bromomethyl)furan, is then introduced to the pre-formed enolate, with the bulky substituents of the proline ring directing the approach of the electrophile to the opposite face, thus setting the desired quaternary stereocenter.

Caption: Proposed workflow for the stereoselective synthesis.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful execution of each step sets the stage for the next, with the final purification confirming the reaction's outcome.

-

Esterification of Starting Material:

-

Dissolve N-Boc-(R)-proline in anhydrous methanol.

-

Cool to 0°C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to yield N-Boc-(R)-proline methyl ester. This step protects the carboxylic acid to prevent self-condensation.

-

-

Enolate Formation and Alkylation:

-

In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C (acetone/dry ice bath).

-

Add n-butyllithium (n-BuLi) dropwise to form LDA in situ. Stir for 30 minutes.

-

Slowly add a solution of N-Boc-(R)-proline methyl ester in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of 2-(bromomethyl)furan in THF dropwise. Maintain the temperature at -78°C.

-

Stir the reaction mixture for 3-4 hours, monitoring by TLC for the consumption of the starting material.

-

-

Workup and Saponification:

-

Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Dissolve the crude ester in a THF/water mixture. Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1M HCl and extract the product with ethyl acetate.

-

-

Purification:

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude carboxylic acid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Boc-(R)-alpha-(2-furanylmethyl)-proline.

-

Core Applications in Research and Drug Development

Boc-(R)-alpha-(2-furanylmethyl)-proline is not merely a chemical curiosity but a strategic tool for addressing specific challenges in pharmaceutical research.

A. Peptide Synthesis and Peptidomimetics

The primary application is as a building block for synthesizing peptides with tailored properties.[3] Its incorporation can induce β-turns or disrupt helical structures, which is often crucial for mimicking the binding epitope of a natural peptide ligand.[4]

Workflow: Incorporation via Boc-SPPS The following diagram illustrates the logical flow of incorporating the amino acid into a growing peptide chain on a solid support.

Caption: Logic diagram for peptide chain elongation using the title compound.

B. Medicinal Chemistry and Scaffold Development

Beyond linear peptides, this compound serves as a valuable scaffold in medicinal chemistry. The pyrrolidine ring is a privileged structure found in numerous FDA-approved drugs.[11] The unique combination of a constrained proline core and a reactive furan handle allows for the development of novel molecular architectures.

-

Enzyme Inhibitors: The rigid structure can position key functional groups with high precision to interact with an enzyme's active site, leading to potent and selective inhibition.[12]

-

Receptor Modulators: The defined conformation can improve binding to specific receptor subtypes, enhancing efficacy and reducing off-target effects.[12]

-

Further Derivatization: The furan ring is a versatile chemical handle. It can undergo Diels-Alder reactions to build complex polycyclic systems or participate in metal-catalyzed cross-coupling reactions to append other functional groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity and purity of this reagent.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[3][5][13] This prevents degradation from atmospheric moisture and oxygen.

-

Handling: As with all fine chemicals, standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[13] Operations should be conducted in a well-ventilated fume hood to avoid inhalation.[13][14] Avoid contact with skin and eyes.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

-

Hazardous Decomposition: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.[14]

Conclusion

Boc-(R)-alpha-(2-furanylmethyl)-proline is a sophisticated chemical building block that provides a direct solution to the persistent challenge of conformational control in drug design. Its unique trifecta of properties—a stereodefined quaternary center, a versatile heterocyclic side chain, and compatibility with standard synthetic methodologies—makes it a high-value reagent for chemists. By enabling the creation of structurally constrained peptides and novel small molecule scaffolds, it empowers researchers to develop next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.[12] As the principles of structure-based drug design continue to evolve, the strategic application of such advanced building blocks will remain a critical driver of innovation.

References

-

Boc-(R)-alpha-(2-furanylmethyl)-proline. International Laboratory USA. [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

N-Boc-D-proline Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]

-

Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry. [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]

-

Boc-FLT-Precursor - Safety Data Sheet. ABX - advanced biochemical compounds. [Link]

-

Boc-2-Methylproline Via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-Ribose) Polymerase Inhibitor. ResearchGate. [Link]

-

N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. [Link]

-

(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

Sources

- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-(R)-alpha-(2-furanylmethyl)-proline | 959582-72-0 [sigmaaldrich.cn]

- 6. Boc-(R)-alpha-(2-furanylmethyl)-proline | 959582-72-0 [sigmaaldrich.com]

- 7. BOC-(R)-ALPHA-(2-FURANYLMETHYL)-PROLINE CAS#: 959582-72-0 [amp.chemicalbook.com]

- 8. International Laboratory USA [intlab.org]

- 9. BOC-(R)-ALPHA-(2-FURANYLMETHYL)-PROLINE CAS#: 959582-72-0 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. enamine.net [enamine.net]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.fr [fishersci.fr]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Furan-Modified Proline Analogs: A Technical Guide for Peptidomimetic Drug Design

This guide provides an in-depth exploration of furan-modified proline analogs, detailing their strategic application in the design of sophisticated peptidomimetics. We will traverse the synthetic landscape, delve into the conformational implications of these unique structural motifs, and illuminate their burgeoning role in modern drug discovery.

The Strategic Imperative for Proline Analogs in Peptidomimetics

Peptides, while offering exquisite biological specificity, are often beleaguered by poor pharmacokinetic profiles, including susceptibility to proteolysis and low membrane permeability. Peptidomimetics aim to recapitulate the biological activity of peptides in more drug-like scaffolds.[1][2] Within this field, proline and its analogs are of paramount importance.[3][4] Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone, a critical factor in dictating secondary structure and receptor interaction.[3][4][5] The cis/trans isomerization of the Xaa-Pro peptide bond is a key determinant of protein folding and function.[3][4] Consequently, synthetic proline analogs that can bias this equilibrium or introduce novel structural constraints are powerful tools for drug designers.[3][6]

The Furan Moiety: A Versatile Tool for Proline Modification

The incorporation of a furan ring into a proline-like structure introduces a unique combination of steric and electronic properties. The furan nucleus is a versatile scaffold found in numerous pharmaceuticals, valued for its ability to engage in various biological interactions.[7][8] When integrated into a proline analog, the furan ring can:

-

Impose Conformational Rigidity: The planar, aromatic nature of the furan ring significantly constrains the puckering of the five-membered ring, leading to more defined peptide conformations.[9][10]

-

Modulate Cis/Trans Isomerism: The electronic properties of the furan ring can influence the rotational barrier of the preceding peptide bond, thereby altering the cis/trans isomer ratio.

-

Introduce Novel Pharmacophoric Features: The furan ring itself can serve as a key interaction point with biological targets, participating in hydrogen bonding, π-stacking, and other non-covalent interactions.[7]

-

Serve as a Reactive Handle: The furan moiety can be selectively oxidized to a highly reactive dienal, enabling covalent bond formation with target proteins, a strategy exploited in the development of covalent drugs.[11][12]

Synthesis of Furan-Modified Proline Analogs

The synthesis of furan-modified proline analogs, often categorized as furanoid sugar amino acids, can be achieved through various synthetic routes. A common and efficient approach involves a domino Michael-aldol addition-cyclization sequence.[13]

Workflow for the Synthesis of Furanoid Amino Acids

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 3. Proline Derivatives and Analogs [sigmaaldrich.com]

- 4. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. ijabbr.com [ijabbr.com]

- 9. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 12. Project: Furan-modified peptide and protein ligands for covalent trapping onto cell-surface receptors [biblio.ugent.be]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Bioisosteric Replacement of Phenylalanine with Furan-Proline Scaffolds: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Design, Synthesis, and Application of Furan-modified Proline Analogs as Constrained Phenylalanine Mimics.

Executive Summary: The Strategic Imperative

The bioisosteric replacement of phenylalanine (Phe) with furan-proline scaffolds addresses two critical challenges in peptide and peptidomimetic drug design: conformational entropy and physicochemical optimization .

While Phenylalanine provides critical

Replacing Phe with Furan-based Proline analogs —specifically 5-(furan-2-yl)proline and the fused tetrahydrofuro[3,2-c]pyridine (a bioisostere of Tetrahydroisoquinoline, Tic)—offers a dual advantage:

-

Conformational Constraint: The proline core locks the backbone

angle, reducing entropic cost. -

Electronic Tuning: The furan ring acts as a smaller, less lipophilic aromatic bioisostere that can accept hydrogen bonds (via the oxygen lone pair), altering the electrostatic potential map of the ligand binding interface.

Chemical Design & Rationale

The Bioisosteric Switch: Phenyl vs. Furan

The substitution of a phenyl ring with a furan ring is not merely a steric reduction. It introduces distinct electronic vectors:

| Feature | Phenylalanine (Phe) | Furan-Proline Bioisostere | Impact on Drug Design |

| Aromaticity | Retains | ||

| H-Bonding | Donor/Acceptor Inert | H-Bond Acceptor (Oxygen) | Potential for new interactions with backbone amides or Ser/Thr/Tyr residues. |

| Lipophilicity | High (Hydrophobic) | Reduced (Polar Oxygen) | Improves water solubility and lowers logD. |

| Metabolism | P450 hydroxylation (para/ortho) | Furan ring opening (potential liability) | Requires careful metabolic stability profiling; 5-substitution blocks the most reactive site. |

| Geometry | Free rotation | Constrained | Pre-organizes the ligand for the bioactive conformation. |

Structural Classes of Furan-Proline Mimics

We define "Furan-Proline" in two distinct structural contexts:

-

5-(Furan-2-yl)proline: A direct analog of 5-phenylproline. The furan ring is attached to the

of the proline ring. This mimics the side-chain topology of Phe but restricts the -

Tetrahydrofuro[3,2-c]pyridine (Furo-Tic): A fused bicyclic system where the furan ring is annealed to the piperidine (proline-like) ring. This is the furan bioisostere of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a classic constrained Phe mimic.

Experimental Protocol: Synthesis of Furo-Tic Scaffolds

The most robust route to the fused tetrahydrofuro[3,2-c]pyridine scaffold is the Pictet-Spengler cyclization . This method allows for the rapid assembly of the bicyclic core from furan-based amines and aldehydes.

Mechanistic Pathway (Graphviz)

Step-by-Step Protocol

Based on optimized conditions for furan-based Pictet-Spengler reactions (Ref. 1).

Reagents:

-

2-(5-methylfuran-2-yl)ethanamine (1.0 eq)

-

Aromatic Aldehyde (e.g., Benzaldehyde derivatives) (1.0 eq)

-

Solvent: Acetonitrile (

) or Toluene -

Acid Catalyst: HCl (aq) or Trifluoroacetic acid (TFA)

Procedure:

-

Imine Formation:

-

Dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) and the aldehyde (1.0 mmol) in dry acetonitrile (5 mL).

-

Reflux the mixture for 1–2 hours.

-

Checkpoint: Monitor by TLC or LC-MS for the disappearance of the amine and formation of the imine (Schiff base).

-

-

Cyclization:

-

Cool the reaction mixture to 50°C.

-

Add 2.0 equivalents of HCl (as 4M dioxane solution or aqueous, depending on solubility).

-

Stir at 50°C for 4–24 hours. The furan ring is electron-rich, facilitating the electrophilic attack at the C3 position.

-

-

Work-up:

-

Basify the reaction mixture with NaOH (1M) to pH > 9.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layers over

and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Critical Note on Regioselectivity: The 5-methyl group on the furan starting material blocks the C5 position, forcing cyclization at C3 to yield the [3,2-c] isomer. Without the blocking group, mixtures of [3,2-c] and [2,3-c] isomers may form.

Decision Logic: Selecting the Right Bioisostere

When should you deploy a Furan-Proline scaffold versus a standard Phe or Tic residue? Use the following logic tree to guide your SAR strategy.

Comparative Physicochemical Profile

The following table contrasts the properties of the natural amino acid against its constrained bioisosteres.

| Property | Phenylalanine (Phe) | Tic (Isoquinoline) | Furo-Tic (Furan-Proline) | 5-(2-Furyl)Proline |

| Constraint | None (Flexible) | High (Bicyclic) | High (Bicyclic) | Moderate (Monocyclic) |

| Ring Size | 6-membered (Benzene) | 6+6 Fused | 5+6 Fused | 5-membered (Furan) |

| Electronic Nature | Hydrophobic / Aromatic | Hydrophobic / Basic N | Polar Aromatic / Basic N | Polar Aromatic |

| LogP Trend | Baseline | High (Lipophilic) | Lower (More Polar) | Lowest |

| H-Bonding | None | NH (Donor) | O (Acceptor) + NH | O (Acceptor) + NH |

| Primary Utility | Native Ligand | Rigidification | Rigidification + Solubility | Vector Exploration |

References

-

Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: Beilstein Journal of Organic Chemistry (2023).[1] URL:[Link] Relevance: Provides the primary optimized protocol for the synthesis of the fused furan-proline (Furo-Tic) scaffold.

-

Synthesis and solid state conformation of phenylalanine mimetics constrained in a proline-like conformation. Source: Organic & Biomolecular Chemistry (2004). URL:[Link] Relevance: Establishes the structural basis for constraining phenylalanine side chains within a proline ring system.

-

Synthesis of 5-substituted proline derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link] Relevance: Details the synthetic routes for 5-substituted prolines, supporting the "5-(2-furyl)proline" scaffold design.

Sources

Mastering the Fold: A Technical Guide to Conformational Restriction of Peptide Backbones Using α-Substituted Prolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which can lead to poor receptor affinity, low selectivity, and susceptibility to proteolytic degradation. Imposing conformational constraints on the peptide backbone is a cornerstone of modern peptidomimetic design, aiming to lock the molecule into its bioactive shape.[1][2][3] Among the arsenal of chemical tools available, the strategic substitution of proline at the alpha-carbon (Cα) position stands out as a uniquely powerful method for precise structural control. This guide provides a deep dive into the principles, synthesis, and application of α-substituted prolines, offering field-proven insights for drug development professionals seeking to engineer peptides with superior pharmacological profiles.

The Proline Pivot: Nature's Conformational Switch

To appreciate the impact of α-substitution, one must first understand the unique structural role of proline itself. Unlike other proteinogenic amino acids, proline's side chain cyclizes back onto the backbone nitrogen, creating a five-membered pyrrolidine ring.[4][5][6] This seemingly simple feature has profound consequences for peptide structure:

-

Restricted φ Angle: The cyclic structure severely constrains the backbone dihedral angle phi (φ) to a narrow range of approximately -65° ± 25°.[6][7][8]

-

Cis-Trans Isomerism: The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations compared to other peptide bonds.[4][9][10] This results in a functionally relevant equilibrium between two distinct backbone shapes.

-

Ring Puckering: The pyrrolidine ring is not planar and exists in two primary "puckered" conformations, termed Cγ-endo ("up") and Cγ-exo ("down"), which are in dynamic equilibrium.[11][12][13] The preferred pucker influences the overall peptide fold and can be biased by substituents on the ring.[11][12]

These properties make proline a natural "turn-inducer" and a critical determinant of protein architecture.[6][12] However, the flexibility inherent in the cis-trans and endo-exo equilibria can be a liability in drug design, where a single, stable conformation is often desired.

Figure 1: Conformational variables of the proline residue.

Alpha-Substitution: Imposing Order on the Backbone

The introduction of a substituent, typically a methyl group (to form α-methylproline, αMePro), at the Cα position acts as a powerful conformational lock.[7] This modification introduces significant steric hindrance that resolves the ambiguity of proline's natural equilibria in a predictable manner.

Enforcing the Trans Amide Bond

The most dramatic effect of Cα-substitution is the near-total suppression of the cis amide conformation.[8][14] In a cis Xaa-αMePro bond, the α-substituent would sterically clash with the side chain of the preceding residue.[8] Consequently, the peptide bond is forced to adopt the trans conformation, removing a major source of conformational heterogeneity. Studies on α-methylproline derivatives show a negligible population of the cis isomer in solution, a critical advantage for designing peptides with a single, well-defined backbone.[8][15]

Constraining the ψ Dihedral Angle

While the φ angle remains fixed by the ring, the new α-substituent severely restricts the rotational freedom of the ψ angle. The allowed conformational space for α-substituted prolines is largely confined to two regions:

-

Helical Region (ψ ≈ -30° to -60°): This corresponds to right-handed α-helical or 3₁₀-helical structures.[16][17]

-

Semi-Extended Region (ψ ≈ +140°): This conformation is characteristic of a Polyproline II (PPII) helix.[16]

Notably, α-methylation makes the helical region overwhelmingly more populated compared to natural proline.[16] This makes αMePro an exceptionally potent inducer of β-turns and helical structures.[17]

Figure 2: Logical flow of conformational restriction by α-substitution.

Quantitative Conformational Data

The table below summarizes the profound impact of α-methylation on the allowed conformational space of proline.

| Parameter | L-Proline (Pro) | L-α-Methylproline (αMePro) | Causality |

| ω (Amide Bond) | trans (~80-90%) or cis (~10-20%) | Exclusively trans (>99%) | Steric clash between α-methyl and preceding residue disfavors cis.[8][15] |

| φ Angle | ~ -60° | ~ -60° | Fixed by the covalent pyrrolidine ring structure.[7][8] |

| ψ Angle | Broadly accessible (~ -30° or ~ +140°) | Highly restricted (~ -30° or ~ +140°) | Steric hindrance from the Cα-methyl group limits rotation.[16] |

| Favored Structure | Turns, PPII helices | β-turns, 3₁₀/α-helices (overwhelmingly) | The Cα-methyl group is the major structural determinant.[16][17] |

Synthesis and Incorporation: A Practical Workflow

The synthesis of α-substituted prolines requires careful stereochemical control. While various methods exist, asymmetric alkylation of a proline enolate is a common and effective strategy.

Experimental Protocol: Asymmetric Synthesis of Fmoc-L-α-Methylproline

This protocol describes a representative, multi-step synthesis that ensures high stereochemical purity, a prerequisite for its use in structure-based drug design.

Step 1: N-Protection of L-Proline

-

Suspend L-proline in a suitable solvent (e.g., 1,4-dioxane/water).

-

Add a base (e.g., sodium carbonate) and cool the mixture in an ice bath.

-

Slowly add a protecting group reagent, such as Di-tert-butyl dicarbonate (for Boc protection), and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-L-proline.

Step 2: Formation of Chiral Auxiliary Conjugate

-

Dissolve N-Boc-L-proline and a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent like dichloromethane (DCM).

-

Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Purify the resulting acyloxazolidinone by column chromatography.

Step 3: Stereoselective α-Methylation

-

Dissolve the purified product from Step 2 in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), to generate the sodium enolate.

-

After stirring for ~30 minutes, add methyl iodide (CH₃I) and continue stirring at -78°C.

-

Quench the reaction with saturated ammonium chloride solution and extract the product. Purify by chromatography. The chiral auxiliary directs the methyl group to attack from the less sterically hindered face, ensuring high diastereoselectivity.

Step 4: Cleavage and Final Protection

-

Cleave the chiral auxiliary using a reagent like lithium hydroxide in a THF/water mixture.

-

Acidify the mixture to protonate the carboxylic acid.

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

-

Introduce the final Fmoc group for solid-phase peptide synthesis (SPPS) by reacting the free amine with Fmoc-OSu in the presence of a base.

-

Purify the final product, Fmoc-L-α-methylproline, by chromatography.

Figure 3: Workflow for the asymmetric synthesis of Fmoc-L-α-methylproline.

Structural Validation Protocol: NMR Analysis

Once incorporated into a peptide via SPPS, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the conformational consequences in solution.[18][19]

-

Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM.

-

Spectra Acquisition: Acquire a series of 1D (¹H) and 2D NMR spectra (TOCSY, NOESY/ROESY) at a controlled temperature (e.g., 298 K).

-

Resonance Assignment: Use the TOCSY spectrum to identify spin systems for each amino acid and assign all proton resonances.

-

Cis/Trans Analysis: Examine the ¹H spectrum for multiple sets of peaks corresponding to the same residue. For peptides containing αMePro, typically only one set of peaks corresponding to the trans conformer is observed, confirming the conformational lock.[15]

-

Conformational Analysis: Analyze the NOESY/ROESY spectrum, which shows correlations between protons that are close in space (< 5 Å). Key NOEs, such as a strong dαN(i, i+1) cross-peak, are indicative of a turn or helical structure, confirming the constraining effect of the αMePro residue.

Applications and Strategic Advantages in Drug Development

The ability to rigidly control peptide conformation translates directly into tangible benefits for drug discovery.

-

Enhanced Binding Affinity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty upon binding to its target is significantly reduced. This often leads to orders-of-magnitude improvements in binding affinity (lower K_d_ or IC₅₀ values).[1][3]

-

Increased Proteolytic Resistance: Proteases typically recognize and cleave flexible, extended peptide substrates.[1][3] The rigid, often helical, structures induced by α-substituted prolines are poor substrates for these enzymes, leading to a longer biological half-life.

-

Improved Selectivity: A conformationally locked peptide presents a more defined surface for molecular recognition, reducing the likelihood of off-target binding and improving the therapeutic window.

-

Scaffolding for Peptidomimetics: α-substituted prolines are invaluable for stabilizing specific secondary structures like β-turns, which are common pharmacophores.[17] This allows researchers to define the precise 3D arrangement of key side chains required for activity, guiding the design of non-peptide small molecule drugs.[2]

Conclusion

Alpha-substituted prolines are more than just modified amino acids; they are precision tools for peptide engineering. By introducing a sterically demanding group at the Cα position, researchers can resolve the inherent conformational ambiguities of the proline residue, enforcing a trans amide bond and strongly biasing the backbone toward well-defined helical structures. This level of control allows for the rational design of peptides with enhanced affinity, stability, and selectivity. The synthetic and analytical protocols outlined in this guide provide a validated framework for leveraging this powerful strategy, paving the way for the development of next-generation peptide therapeutics that overcome the limitations of their natural counterparts.

References

-

Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. Available at: [Link]

-

Porta, E., et al. (n.d.). Conformational Preferences of α-Substituted Proline Analogues. PMC, NIH. Available at: [Link]

-

Berisio, R., et al. (n.d.). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. PMC, NIH. Available at: [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. American Chemical Society. Available at: [Link]

-

Eberhardt, E. S., et al. (1996). Ring Pucker Control in β-Prolines. ResearchGate. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Maji, R., et al. (2020). Conformational landscape of substituted prolines. PMC, NIH. Available at: [Link]

-

Bratkovič, T., & Bratkovič, K. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC, NIH. Available at: [Link]

-

Hofman, G.-J. (n.d.). The Synthesis of Fluorinated Proline Analogues. ePrints Soton. Available at: [Link]

-

Vagner, J., et al. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC, NIH. Available at: [Link]

-

Maji, R., et al. (2020). Conformational landscape of substituted prolines. SciSpace. Available at: [Link]

-

Bratkovic, T. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. Available at: [Link]

-

Moretto, A., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? PubMed. Available at: [Link]

-

Ananthanarayanan, V. S., & Soman, K. V. (2013). Investigating proline puckering states in diproline segments in proteins. PubMed. Available at: [Link]

-

Moretto, A., et al. (2008). C(alpha)-methyl proline: a unique example of split personality. PubMed. Available at: [Link]

-

Kubyshkin, V., & Budisa, N. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

-

Torbeev, V. Y., & Hilvert, D. (2012). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. ResearchGate. Available at: [Link]

-

London, R. E., et al. (1982). Testing for cis' proline with alpha-aminoisobutyric acid substitution. N.m.r. studies of AIB substituted bradykinins. PubMed. Available at: [Link]

-

London, R. E., et al. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. PubMed. Available at: [Link]

-

Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

-

Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. Available at: [Link]

-

Kantharaju. (n.d.). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace, University of Delaware. Available at: [Link]

-

Lim, Y.-G., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]

-

Deroo, S., & Gmeiner, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]

-

Ananthanarayanan, V. S., & Soman, K. V. (1987). Conformational studies on peptides with proline in the right-handed alpha-helical region. PubMed. Available at: [Link]

-

Wolstenhulme, J. R., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. Available at: [Link]

-

Balaram, P. (1985). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]

-

Okuyama, K., et al. (n.d.). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Rutgers University. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2017). NMR spectra (amide region) of Ac-TYProxN-NH 2 peptides containing... ResearchGate. Available at: [Link]

-

LibreTexts. (2026). 4.1: Main Chain Conformations. Biology LibreTexts. Available at: [Link]

-

Liskamp, R. M. J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]

-

Cotrait, M., & Hospital, M. (1993). Crystal structures of peptides and modified peptides. PubMed. Available at: [Link]

-

Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. Available at: [Link]

-

Rolband, L. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

-

Let's Talk Academy. (n.d.). Dihedral Angles (ϕ, Ψ) in α-Helical Peptides: Acetyl-(Ala)18-CONH2. Let's Talk Academy. Available at: [Link]

-

Benedetti, E., et al. (1986). Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with acyclic side chains. International Journal of Peptide and Protein Research. Available at: [Link]

-

medicowesome. (2011). Proline and glycine effects on the alpha helix. YouTube. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC, NIH. Available at: [Link]

-

The Penguin Prof. (2025). Protein/peptide dihedral angles and Ramachandran plots. YouTube. Available at: [Link]

-

Deber, C. M., et al. (1970). Nuclear magnetic resonance evidence for cis-peptide bonds in proline oligomers. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline Derivatives and Analogs [sigmaaldrich.com]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 11. kvinzo.com [kvinzo.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C(alpha)-methyl proline: a unique example of split personality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

Technical Guide: Structure-Activity Relationship (SAR) of Furan-Containing Amino Acids

Executive Summary

Furan-containing amino acids (FAAs), particularly 2-furylalanine (2-FuA) and 3-furylalanine (3-FuA) , represent a high-value, high-risk chemical space in peptide drug design. As non-canonical bioisosteres of phenylalanine (Phe), tyrosine (Tyr), and histidine (His), they offer unique electronic properties, reduced steric bulk, and distinct fluorescence profiles. However, their utility is counterbalanced by metabolic liabilities—specifically, the potential for bioactivation into reactive dicarbonyl species.

This guide provides a technical roadmap for leveraging FAAs to optimize potency and selectivity while mitigating metabolic toxicity.

Part 1: Physicochemical Profiling & Bioisosterism

The Furan vs. Phenyl Paradigm

Replacing a benzene ring (Phe) with a furan ring (2-FuA) is not merely a steric contraction; it is an electronic inversion. The furan oxygen acts as a hydrogen bond acceptor, whereas the phenyl ring is strictly hydrophobic (though capable of

Table 1: Comparative Physicochemical Properties

| Feature | L-Phenylalanine (Phe) | L-2-Furylalanine (2-FuA) | Impact on SAR |

| Ring Size | ~6.0 Å diameter | ~4.5 Å diameter | 2-FuA fits into tighter binding pockets. |

| Electronic Character | Electron-neutral / | Electron-rich / H-bond acceptor | Furan oxygen can engage specific Ser/Thr/Tyr residues in the receptor. |

| Lipophilicity (LogP) | 1.38 | ~0.9 - 1.1 | 2-FuA increases aqueous solubility of hydrophobic peptides. |

| Fluorescence | Weak / Negligible | Distinct (Exc: ~280nm, Em: ~310nm) | Acts as an intrinsic probe for binding studies. |

| Aromaticity | High | Moderate (Lower resonance energy) | More susceptible to oxidative metabolism. |

Visualization: The Bioisosteric Landscape

The following diagram maps the logical relationship between FAAs and canonical amino acids, highlighting the "sweet spot" for substitution.

Figure 1: Bioisosteric mapping of Furan-containing amino acids relative to canonical aromatic residues.

Part 2: The Metabolic "Kill Switch" (Toxicity Mechanisms)

Expert Insight: The primary failure mode for furan-containing drugs is bioactivation . Unlike the metabolically robust phenyl ring, the furan ring is a substrate for Cytochrome P450 enzymes (specifically CYP 2E1 and 3A4).

Mechanism of Bioactivation

The oxidation of the furan ring does not produce a stable metabolite; it triggers a cascade leading to cis-2-butene-1,4-dial (BDA) , a highly reactive

-

Epoxidation: CYP450 oxidizes the furan double bond.[1]

-

Ring Opening: The epoxide is unstable and opens to form BDA.

-

Adduct Formation: BDA reacts instantly with cellular nucleophiles (Cysteine thiols, Lysine amines) and DNA, leading to hepatotoxicity or carcinogenicity.

Figure 2: The bioactivation pathway of furan rings by Cytochrome P450, leading to reactive metabolite formation.[2]

Mitigation Strategies

To use FAAs safely in drug candidates:

-

Steric Shielding: Place the furan ring in a buried hydrophobic pocket of the target protein, limiting CYP450 access.

-

Electron Withdrawal: Introduce electron-withdrawing groups (e.g., -CF3) on the furan ring to reduce electron density and CYP oxidation potential (though this alters binding properties).

-

Peptide Context: Use FAAs in protease-resistant cyclic peptides where renal clearance is faster than hepatic metabolism.

Part 3: Experimental Protocols (Synthesis & SPPS)

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) with FAAs

Challenge: The electron-rich furan ring is acid-sensitive. Standard cleavage cocktails containing high concentrations of strong scavengers like Ethanedithiol (EDT) can sometimes promote side reactions or ring degradation.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Coupling: HCTU or HATU (0.95 eq) + DIPEA (2 eq).

-

Fmoc-AA: Fmoc-2-Furylalanine (commercially available or synthesized via asymmetric hydrogenation).

Step-by-Step Workflow:

-

Resin Swelling: DCM for 20 mins, then DMF wash (3x).

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Do not extend deprotection times unnecessarily to avoid aspartimide formation if Asp is present.

-

Coupling (The "Stop" Point):

-

Dissolve Fmoc-2-FuA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

React for 45–60 minutes.

-

Validation: Perform a Kaiser Test (ninhydrin). If the beads are not colorless, re-couple.

-

-

Cleavage (The Critical Step):

-

Standard Cocktail (Risk): 95% TFA / 2.5% TIS / 2.5% H2O.[3]

-

Optimized Cocktail for Furan: 94% TFA / 2.5% DODT (3,6-dioxa-1,8-octanedithiol) / 2.5% H2O / 1% TIS.

-

Note: DODT is preferred over EDT as it is less odorous and effectively scavenges cations without promoting furan polymerization.

-

-

Precipitation: Cold diethyl ether.

Figure 3: SPPS workflow emphasizing the validation step (Kaiser Test) and specific cleavage requirements.

Part 4: Case Studies in SAR

Case Study A: Opioid Peptides (Enkephalins)

-

Modification: Replacement of Phe4 in [Leu]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) with 2-FuA.

-

Result: The analog retained high affinity for the

-opioid receptor but showed altered selectivity ratios compared to the

Case Study B: Antimicrobial Peptides

-

Modification: Introduction of FAAs into cationic amphipathic helices.

-

Result: The reduced lipophilicity of Furan (vs. Phe) lowered hemolytic activity (toxicity to red blood cells) while maintaining bacterial membrane disruption. This leverages the LogP difference (Table 1) to improve the therapeutic index.

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

-

Zhang, Y., et al. (2023). "A comprehensive review of furan in foods: From dietary exposures and in vivo metabolism to mitigation measures." Comprehensive Reviews in Food Science and Food Safety.

-

Gomez-Monterrey, I., et al. (2018). "Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design." Current Topics in Medicinal Chemistry.

-

Burk, M. J., et al. (2002). "Asymmetric hydrogenation and other methods for the synthesis of unnatural amino acids."[4][5] Current Opinion in Drug Discovery & Development.

-

PubChem. (2025).[6] "2-Fluorophenylalanine and Furan Derivatives: Physicochemical Properties." National Library of Medicine.

Sources

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Furan Paradox: Harnessing Weak H-Bond Acceptors in Structure-Based Drug Design

Executive Summary

The furan moiety represents a unique physicochemical paradox in medicinal chemistry. While structurally analogous to tetrahydrofuran (THF), its aromatic nature radically alters its electronic profile, transforming the oxygen atom from a robust hydrogen bond (HB) acceptor into a "cryptic" acceptor. This guide dissects the furan ring's utility not merely as a bioisostere for phenyl or thiophene rings, but as a nuanced tool for modulating lipophilicity (LogP) and solubility without incurring the high desolvation penalties associated with stronger polar groups.

However, the deployment of furan comes with a non-negotiable caveat: metabolic liability. This guide integrates the structural thermodynamics of furan binding with the critical safety protocols required to mitigate bioactivation risks, specifically the formation of reactive cis-2-butene-1,4-dial intermediates.

The Physicochemical Paradox: Electronic Architecture

To understand furan as a hydrogen bond acceptor, one must first quantify the "aromatic penalty" imposed on its oxygen atom. Unlike the sp³ hybridized oxygen in THF, the furan oxygen contributes one of its lone pairs to the

Orbital Availability

-

Lone Pair 1 (p-orbital): Perpendicular to the ring plane. Part of the aromatic sextet. Unavailable for H-bonding.

-

Lone Pair 2 (sp²-orbital): In the plane of the ring. Orthogonal to the

-system. Available but electronically depleted due to the ring's overall electronegativity.

Comparative Metrics: Furan vs. Bioisosteres

The following table contrasts the hydrogen bond basicity and physicochemical properties of furan against its common structural analogs.

| Property | Furan | Tetrahydrofuran (THF) | Thiophene | Phenyl |

| Hybridization | sp² (Aromatic) | sp³ (Aliphatic) | sp² (Aromatic) | sp² (Aromatic) |

| HB Acceptor Strength | Weak ( | Strong ( | Negligible | None |

| Dipole Moment (D) | 0.71 | 1.75 | 0.55 | 0.00 |

| Water Solubility | Low | Miscible | Insoluble | Insoluble |

| Role in SBDD | Polar Hydrophobe | Solubilizer / H-bonder | Lipophilic Spacer | Hydrophobic Core |

Technical Insight: Furan is often termed a "polar hydrophobe." It provides just enough polarity to improve solubility compared to a phenyl ring, but its HB acceptor capability is often too weak to drive binding affinity on its own. It typically acts as a "Donor's Last Resort"—accepting an H-bond only when a protein donor (e.g., backbone amide) is forced into proximity by other driving forces.

Structural Biology & Energetics

In protein-ligand binding, the energy gain from forming a hydrogen bond must outweigh the energy cost of desolvating the polar groups involved. Furan's weak basicity creates a distinct thermodynamic signature.

The "Weak Acceptor" Advantage

Strong H-bond acceptors (like THF or carbonyls) bind water tightly. To bind a protein, these water molecules must be stripped away (desolvation penalty).

-

High Penalty: THF requires significant energy to desolvate.

-

Low Penalty: Furan binds water weakly, meaning the desolvation penalty is low.

Consequently, even though the intrinsic Furan-Protein H-bond is weak (~1.5–2.5 kcal/mol), the net free energy gain (

Interaction Geometry

The in-plane sp² lone pair dictates that H-bonds to furan are highly directional. Structural mining of the PDB reveals that successful furan H-bonds typically occur in the ring plane, often bridging water molecules rather than binding directly to protein residues.

Figure 1: The furan moiety often engages in water-mediated hydrogen bonding or weak direct interactions, supported by hydrophobic contacts.

The Safety Bottleneck: Metabolic Activation

The utility of furan is severely limited by its metabolic liability. The same electron-rich aromatic system that allows for pi-stacking makes the ring a prime target for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1).

Mechanism of Bioactivation

The oxidation of the furan ring does not produce a stable metabolite. Instead, it generates an unstable epoxide or radical intermediate that rapidly ring-opens to form cis-2-butene-1,4-dial (BDA) . BDA is a potent electrophile that reacts irreversibly with nucleophilic residues (Lysine, Cysteine) on proteins and DNA, leading to toxicity.

Figure 2: The metabolic activation pathway of furan. The formation of cis-2-butene-1,4-dial is the critical checkpoint for toxicity.

Experimental Protocols

To validate furan-containing leads, one must simultaneously prove binding efficacy and disprove metabolic toxicity.

Protocol A: Reactive Metabolite Trapping Assay

Purpose: To detect the formation of the reactive BDA intermediate in early discovery.

-

Incubation System:

-

Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Add Test Compound (Furan analog) at 10 µM.

-

-

Trapping Agents (Dual Approach):

-

Soft Nucleophile: Glutathione (GSH) at 5 mM (mimics biological detoxification).

-

Hard Nucleophile: Semicarbazide or Methoxylamine at 1 mM (specifically traps aldehydes like BDA).

-

-

Initiation: Add NADPH-regenerating system to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

-

Termination & Analysis:

-

Quench with ice-cold Acetonitrile. Centrifuge to pellet proteins.

-

Analyze supernatant via LC-MS/MS .

-

Target: Look for M + 309 (GSH adduct) or specific semicarbazone adduct masses.

-

-

Interpretation: The presence of trapped adducts confirms bioactivation. Structural modification (e.g., blocking the

-position) is required.

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To determine if the furan is acting as an H-bond acceptor or purely hydrophobic spacer.

-

Setup:

-

Protein in cell (20-50 µM), Ligand in syringe (200-500 µM).

-

Buffer matching is critical to avoid heat of dilution artifacts.

-

-

Titration: Inject ligand in 2 µL increments.

-

Data Analysis (Thermodynamic Signature):

-

Enthalpy (

): A strong negative -

Entropy (

): A positive entropy change suggests hydrophobic effect (water displacement). -

Differentiation: If replacing a Phenyl ring with Furan increases binding affinity via

(more negative), the furan oxygen is likely engaging in an H-bond. If the gain is entropic, it is likely a solvation effect.

-

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Pietruś, W., et al. (2022). "Hydrogen Bonds with Fluorine in Ligand-Protein Complexes." Molecules. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Bissantz, C., et al. (2010). "A Medicinal Chemist's Guide to Molecular Interactions." Journal of Medicinal Chemistry. Link

-

Chen, L. J., et al. (1995). "Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan." Chemical Research in Toxicology. Link

Alpha-(2-furanylmethyl)-proline: A Quaternary Architect for Next-Gen Peptidomimetics

Topic: Alpha-(2-furanylmethyl)-proline as a quaternary amino acid building block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptidomimetics, the restriction of conformational flexibility is a primary strategy for enhancing binding affinity and proteolytic stability. Alpha-(2-furanylmethyl)-proline (

This guide details the stereoselective synthesis, conformational mechanics, and solid-phase integration of

Structural & Conformational Dynamics

The utility of

The Quaternary Constraint

The steric bulk of the

- -Helices: When placed at the N-terminus of a helix.

-

-Turns: Specifically Type I and Type III turns, where a rigid

- -Helices: Promoting compact folding in short peptides.

The Furan Moiety

The furan ring is not merely a steric wall; it is a functional handle.

-

Electronic: It is an electron-rich aromatic system, capable of cation-

interactions with Arginine or Lysine residues in receptor binding pockets. -

Chemical: It serves as a latent functional group. Oxidative cleavage of the furan ring (e.g., with RuO

or ozonolysis) yields a carboxylic acid, effectively converting the residue into a conformationally constrained Glutamate analogue post-synthesis.

Stereoselective Synthesis: The Seebach SRS Route

The synthesis of quaternary amino acids is non-trivial due to the difficulty of generating a quaternary center without racemization. The most authoritative method for

Experimental Workflow (SRS)

The synthesis proceeds via the formation of a bicyclic oxazolidinone (aminal).

Step 1: Aminal Formation (The Chiral Memory) Condensation of L-Proline with pivalaldehyde yields a single diastereomer of the cis-imidazolidinone. The tert-butyl group directs the incoming electrophile to the opposite face (anti-addition).

Step 2: Enolization and Alkylation

Treatment with Lithium Diisopropylamide (LDA) generates the planar lithium enolate. The chirality of the original

Step 3: Hydrolysis Acidic hydrolysis removes the pivalaldehyde auxiliary, yielding the free amino acid.

Visualization of Synthesis Logic

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for synthesizing alpha-functionalized prolines.

Detailed Protocol (Route A)

-

Preparation of the Aminal:

-

Reflux L-Proline (10g) with pivalaldehyde (1.2 eq) in pentane using a Dean-Stark trap.

-

Critical Check: Verify formation of the single cis-diastereomer via NMR (NOE observed between

-H and t-Bu).

-

-

Alkylation:

-

Cool a solution of the aminal in anhydrous THF to -78°C.

-

Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour.

-

Add Furfuryl Bromide (1.2 eq) slowly.

-

Allow to warm to -30°C over 4 hours. Causality: Warming too fast can lead to polymerization of the furfuryl halide or loss of stereocontrol.

-

-

Hydrolysis:

-

Quench with sat. NH

Cl. Extract with ether. -

Reflux the crude oil in 6N HCl for 12 hours to remove the pivalaldehyde.

-

Purify via ion-exchange chromatography (Dowex 50W).

-

Solid Phase Peptide Synthesis (SPPS) Integration[1]

Incorporating

Coupling To the Alpha-FMP Residue

This is the bottleneck. The nucleophilicity of the

Recommended Protocol:

-

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These reagents generate the highly reactive -OAt ester, which is superior for hindered amines compared to standard HBTU/HOBt.

-

Conditions:

-

Temperature: 50°C - 60°C (Microwave irradiation preferred).

-

Time: 2 x 1 hour (Double coupling is mandatory).

-

Base: DIPEA or TMP (2,4,6-trimethylpyridine) to prevent racemization of the incoming amino acid (though less risk with HATU).

-

Coupling Of the Alpha-FMP Residue

Coupling the Fmoc-

-

Activation: DIC/Oxyma Pure is highly effective and reduces racemization risks compared to base-mediated activation.

Data Summary: Coupling Efficiency

| Reagent System | Target | Efficiency (Single Couple) | Efficiency (Double Couple) | Notes |

| HBTU / HOBt | Hindered | < 30% | ~ 50% | Not Recommended. Too steric. |

| HATU / HOAt | Hindered | 75% | > 95% | Gold Standard. High reactivity. |

| PyAOP | Hindered | 80% | > 98% | Excellent alternative to HATU. |

| DIC / Oxyma | Hindered | 60% | 85% | Good for preventing racemization. |

SPPS Decision Logic

Figure 2: Decision matrix for Solid Phase Peptide Synthesis involving sterically hindered quaternary prolines.

Post-Synthetic Modifications: The Furan Handle

The furan ring allows for "Proline Editing" after the peptide backbone is assembled.

-

Diels-Alder Cycloaddition: The furan acts as a diene. Reacting the peptide with maleimide derivatives allows for the conjugation of fluorophores or PEG chains in a bioorthogonal manner.

-

Oxidative Cleavage: Treatment of the furan-containing peptide with RuCl

/NaIO-

Result: Transformation of

-FMP into

-

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link (Foundational text on the SRS method for proline alkylation).

-

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link (Establishes the conformational rules for alpha,alpha-disubstituted amino acids).

-

Albericio, F., & Carpino, L. A. (1997). "Efficiency of HATU and other uronium salts for the coupling of N-methyl and hindered amino acids." Methods in Enzymology. Link (Validation of HATU for hindered couplings).

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024).[1] "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry. Link (Review of proline analogues including quaternary variants in FDA-approved drugs).

-

Biotage Application Note. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Link (Practical protocols for double coupling after proline residues).

Sources

Design of Conformationally Constrained Peptides Using Boc-Proline Derivatives: An In-depth Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent flexibility of linear peptides often limits their therapeutic potential due to susceptibility to proteolytic degradation and reduced receptor-binding affinity. Inducing conformational constraints is a widely adopted strategy to overcome these limitations, enhancing both stability and bioactivity.[1][2] Proline, with its unique cyclic side chain, serves as a powerful tool for introducing defined secondary structures. This guide provides a comprehensive overview of the principles and methodologies for designing conformationally constrained peptides using tert-butyloxycarbonyl (Boc)-protected proline derivatives. We will delve into the stereoelectronic effects of proline substitution, the rationale behind experimental choices in solid-phase peptide synthesis (SPPS), and provide validated protocols for synthesis and analysis.

Introduction: The Rationale for Conformational Constraint

Peptides are promising therapeutic agents due to their high specificity and potency.[3] However, their clinical application is often hampered by poor metabolic stability and low bioavailability, largely due to their flexible nature.[2][3] Constraining a peptide's conformation can pre-organize it into a bioactive structure, minimizing the entropic penalty upon binding to its target.[4] This can lead to:

-

Enhanced Binding Affinity and Selectivity: By locking the peptide into a conformation that mimics its bound state.[1]

-

Increased Proteolytic Stability: A more rigid structure can be less susceptible to enzymatic degradation.[4]

-

Improved Cell Permeability: In some cases, conformational constraint can favor conformations that facilitate membrane translocation.[5]

Proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone amide nitrogen.[6][7] This cyclic nature imparts significant conformational restrictions, making it a "structure-breaker" in the context of α-helices and β-sheets, but a powerful inducer of turns and specific helical structures.[7][8]

The Unique Conformational Landscape of Proline

The incorporation of proline into a peptide chain introduces two key conformational equilibria that can be exploited in peptide design: prolyl amide cis/trans isomerization and pyrrolidine ring puckering .

Cis/Trans Isomerization of the Prolyl Amide Bond

Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro peptide bond is small.[7] This results in a significant population of the cis isomer in solution, a phenomenon that is often a rate-limiting step in protein folding.[6][7] The ability to control this equilibrium is a cornerstone of proline-based peptide design.

-

Factors Influencing the Cis/Trans Ratio: The electronic nature of the preceding amino acid and substitutions on the proline ring itself can significantly influence the cis/trans ratio.[6][9] For instance, aromatic residues preceding proline can stabilize the cis conformer through favorable interactions.[9]

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two major puckered conformations: Cγ-endo (down) and Cγ-exo (up).[6][10] This puckering is correlated with the backbone dihedral angles (φ, ψ) and the cis/trans state of the preceding peptide bond.[6][11]

-

Cγ-endo pucker: Favors more extended conformations and is strongly associated with a cis amide bond.[6][11]

-

Cγ-exo pucker: Favors more compact conformations, such as those found in polyproline II (PPII) helices, and stabilizes the trans amide bond.[6]

Substituents on the proline ring, particularly at the 4-position, can be used to bias the ring pucker equilibrium and, consequently, the overall peptide conformation.[6][12][13] Electron-withdrawing substituents, for example, can have a profound stereoelectronic effect on the ring pucker preference.[6]

Boc-Proline Derivatives in Peptide Design and Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a classic and robust choice for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS).[14][15] While Fmoc chemistry has become more prevalent, Boc-SPPS offers distinct advantages, particularly in the synthesis of long or hydrophobic peptides where repetitive acid treatment can disrupt aggregation.[15][16]

Why Use Boc-Proline Derivatives?

-

Stability and Ease of Handling: Boc-amino acids are generally stable, crystalline solids that are easy to store and handle.[14]

-

Compatibility with Diverse Side-Chain Protection: The Boc/Bzl (benzyl) protection strategy is well-established and offers a wide range of compatible side-chain protecting groups.[14]

-

Access to a Wide Range of Substituted Prolines: A vast array of Boc-protected proline derivatives are commercially available or can be synthesized, including:

-

Boc-4-hydroxyproline (Boc-Hyp): A versatile precursor for further modification on the solid phase.[6][17][18][19]

-

Boc-4-fluoroproline (Boc-Flp): Used to introduce strong stereoelectronic effects.[20][21]

-

Boc-thioproline: A building block for introducing unique structural and functional properties.[22]

-

Boc-5,5-dimethylproline: A derivative that strongly favors a cis amide bond.[23]

-

Workflow for Boc-SPPS of a Proline-Containing Peptide

The following diagram illustrates a typical workflow for the manual solid-phase synthesis of a peptide incorporating a Boc-proline derivative.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol: Synthesis of a Model β-Turn Peptide

This section provides a detailed, self-validating protocol for the synthesis of a model tetrapeptide, Ac-Tyr-Pro-Gly-Asp-NH₂, designed to adopt a β-turn conformation. Proline is frequently found at the second position of β-turns.[24]

Materials and Reagents

| Reagent | Supplier | Purity |

| MBHA Resin | ChemPep | 100-200 mesh |

| Boc-Asp(OBzl)-OH | ChemPep | >99% |

| Boc-Gly-OH | ChemPep | >99% |

| Boc-Pro-OH | ChemPep | >99% |

| Boc-Tyr(Bzl)-OH | ChemPep | >99% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99% |

| Diisopropylethylamine (DIEA) | Sigma-Aldrich | >99.5% |

| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | >99% |

| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous |

| Acetic Anhydride | Sigma-Aldrich | >99% |

| Anhydrous Hydrogen Fluoride (HF) | Strem Chemicals | |

| Anisole | Sigma-Aldrich | >99% |

Step-by-Step Synthesis Protocol

Resin Preparation and First Amino Acid Coupling:

-

Swell 1.0 g of MBHA resin (0.7 mmol/g substitution) in DCM for 1 hour in a peptide synthesis vessel.

-

Drain the DCM.

-

Deprotection: Add 10 mL of 50% TFA in DCM. Agitate for 2 minutes. Drain. Add another 10 mL of 50% TFA in DCM and agitate for 30 minutes.[25]

-

Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

-

Neutralization: Add 10 mL of 10% DIEA in DCM. Agitate for 2 minutes. Drain. Repeat once.[14]

-

Wash with DCM (5 x 10 mL).

-

Coupling: Dissolve Boc-Asp(OBzl)-OH (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF and add to the resin. Agitate for 2-4 hours.

-

Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Chain Elongation (for Gly, Pro, Tyr):

-

Repeat steps 3-9 for each subsequent amino acid (Boc-Gly-OH, Boc-Pro-OH, Boc-Tyr(Bzl)-OH).

N-terminal Acetylation:

-

After the final deprotection of Boc-Tyr(Bzl), wash the resin with DCM.

-

Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM. Agitate for 30 minutes.